molecular formula C16H15ClN2O B2563813 1-(6-Chloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1222913-32-7

1-(6-Chloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2563813
CAS No.: 1222913-32-7
M. Wt: 286.76
InChI Key: LGUVNSNEOSKUFW-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a chlorinated pyridine ring and a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methyl-1,2,3,4-tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Nucleophiles like NH₃, R-NH₂, or R-SH in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Pyridine derivatives with different substituents replacing the

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-8-9-19(14-5-3-2-4-13(11)14)16(20)12-6-7-15(17)18-10-12/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUVNSNEOSKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C12)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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